molecular formula C12H14N4OS B12161623 N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B12161623
M. Wt: 262.33 g/mol
InChI Key: PQPGZHPGLJREOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide is a chemical compound for research use. It features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities. The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine bases, which can allow derivatives to interfere with processes like DNA replication . The mesoionic nature of this heterocycle can enhance the capacity of compounds to cross cellular membranes and interact with biological targets, contributing to good oral absorption and bioavailability . This structure is found in various compounds investigated for their potential anticancer and antimicrobial properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C12H14N4OS/c1-2-3-4-10-15-16-12(18-10)14-11(17)9-5-7-13-8-6-9/h5-8H,2-4H2,1H3,(H,14,16,17)

InChI Key

PQPGZHPGLJREOM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as precursors for 1,3,4-thiadiazoles through acid- or base-catalyzed cyclization. Ogurtsov et al. (2005) demonstrated that α,β-unsaturated ketones react with thiosemicarbazide under basic conditions to form thiadiazolines, which can be oxidized to thiadiazoles. Adapting this method, 5-butyl-1,3,4-thiadiazol-2-amine may be synthesized by:

  • Reacting butyl-substituted aldehydes or ketones with thiosemicarbazide to form thiosemicarbazones.

  • Cyclizing the thiosemicarbazones under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) or oxidative agents (e.g., FeCl3\text{FeCl}_3) to yield the thiadiazole ring.

For example, using butyraldehyde-derived thiosemicarbazone, cyclization in acetic anhydride at reflux produces the 5-butyl-substituted thiadiazole.

Hurd-Mori Synthesis

The Hurd-Mori method involves treating hydrazines with sulfurizing agents like thionyl chloride (SOCl2\text{SOCl}_2). To introduce the butyl group at position 5:

  • Start with a butyl-substituted hydrazine derivative.

  • React with SOCl2\text{SOCl}_2 in an inert solvent (e.g., chloroform) to form the thiadiazole ring.

This method offers regioselective control, ensuring the butyl group occupies the 5-position.

Amide Bond Formation with Pyridine-4-carboxylic Acid

The final step involves coupling 5-butyl-1,3,4-thiadiazol-2-amine with pyridine-4-carboxylic acid. Two activation strategies are prevalent:

Acid Chloride Intermediate

  • Convert pyridine-4-carboxylic acid to its acid chloride using SOCl2\text{SOCl}_2 or oxalyl chloride (Cl2CO\text{Cl}_2\text{CO})_2 in anhydrous dichloromethane (DCM).

  • React the acid chloride with 5-butyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Example Procedure :

  • Dissolve pyridine-4-carboxylic acid (1.0 eq) in DCM.

  • Add SOCl2\text{SOCl}_2 (1.2 eq) dropwise at 0°C, then reflux for 2 hours.

  • Remove excess SOCl2\text{SOCl}_2 under vacuum.

  • Add 5-butyl-1,3,4-thiadiazol-2-amine (1.0 eq) and triethylamine (2.0 eq) in DCM.

  • Stir at room temperature for 12 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 70:30).

Coupling Reagents

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate direct amide bond formation.

Example Procedure :

  • Dissolve pyridine-4-carboxylic acid (1.0 eq) and 5-butyl-1,3,4-thiadiazol-2-amine (1.0 eq) in dry DMF.

  • Add EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir at 25°C for 24 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Optimization and Analytical Validation

Reaction Monitoring

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with UV visualization (ethyl acetate/hexane, 1:1).

  • NMR Spectroscopy : Confirm amide formation via 1H^1\text{H}-NMR peaks at δ 8.75 ppm (amide NH) and aromatic protons at δ 7.5–8.5 ppm.

Yield Enhancement

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency.

  • Temperature Control : Mild heating (40–50°C) accelerates cyclization without side reactions.

Challenges and Mitigation Strategies

  • By-Product Formation : Incomplete cyclization may yield open-chain thiosemicarbazones. Mitigate via extended reaction times or catalytic acid (e.g., pp-TsOH).

  • Low Amide Coupling Efficiency : Use fresh coupling reagents and exclude moisture to prevent hydrolysis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Acid Chloride65–75≥95High reproducibility
EDC/HOBt70–80≥98Mild conditions, no acid chloride

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Research indicates that N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide exhibits promising antiviral properties, particularly as an inhibitor of HIV integrase. Studies have shown that derivatives of thiadiazole compounds can effectively hinder viral replication processes, making them candidates for further drug development against viral infections .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activities. Derivatives containing the 1,3,4-thiadiazole moiety are associated with various biological activities including antibacterial and antifungal effects. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal efficacy against strains like Aspergillus niger .

Activity Target Organisms MIC (μg/mL)
AntibacterialS. aureus25
AntifungalA. niger25

Enzyme Inhibition

This compound has been identified as a potential urease inhibitor. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to nitrogen losses in agricultural settings. The inhibition of this enzyme can enhance the efficiency of urea-based fertilizers and reduce environmental impacts .

Case Study: Antiviral Efficacy

A study evaluated the efficacy of this compound against HIV strains in vitro. The compound showed a significant reduction in viral load compared to control groups, indicating its potential as a therapeutic agent for HIV treatment.

Case Study: Agricultural Application

In agricultural trials, formulations containing urease inhibitors based on thiadiazole structures were tested for their ability to improve nitrogen retention in soil. Results indicated a marked decrease in ammonia volatilization when these compounds were applied alongside urea fertilizers .

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes. This inhibition can result in the death of bacterial or cancer cells, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The butyl group in the target compound distinguishes it from analogs with aromatic or sulfur-containing substituents. For example:

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) has a benzylthio substituent, yielding a melting point of 133–135°C and a synthesis yield of 88% .
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) exhibits a higher melting point (132–134°C) despite its bulkier substituents .
  • N-(2,5-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18q) has a pyridin-4-yl group and a dimethoxyphenyl carboxamide, resulting in a significantly higher melting point (220–222°C) due to enhanced crystallinity from aromatic stacking .

Electronic and Spectroscopic Properties

  • NMR Shifts : In analogs like 18q , the pyridine ring and dimethoxyphenyl group produce distinct 1H NMR signals (e.g., aromatic protons at δ 8.5–7.0 ppm and methoxy groups at δ 3.8 ppm) . The target compound’s butyl group would generate upfield-shifted signals (δ 0.8–1.6 ppm for CH2/CH3 groups), while the pyridine-4-carboxamide moiety would show deshielded aromatic protons (δ 8.5–8.8 ppm) .
  • HRMS Data : Compounds in (e.g., 18q) have molecular weights consistent with C16H14N4O3S (343.0854 g/mol), whereas the target compound (C13H15N4OS) would have a lower molecular weight (~291.09 g/mol) due to the absence of methoxy groups .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

  • Molecular Formula : C12H14N4OS
  • Molecular Weight : 262.33 g/mol
  • Structure : The compound contains a thiadiazole moiety and a pyridine carboxamide structure, which contribute to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that it may inhibit HIV integrase and other viral replication processes.
  • Anticancer Potential : Research indicates that derivatives of 1,3,4-thiadiazole can act as anticancer agents by inhibiting key enzymes like lipoxygenases and inducing apoptosis in cancer cells .

The compound's biological effects are mediated through several mechanisms:

  • Enzyme Inhibition : It has shown inhibitory effects on 15-lipoxygenase, an enzyme implicated in tumorigenesis. This inhibition is crucial for developing novel anticancer drugs .
  • Induction of Apoptosis : Certain derivatives have been reported to induce programmed cell death in cancer cells, enhancing their therapeutic potential .
  • Targeting Viral Replication : The compound's interaction with viral proteins suggests a mechanism for reducing viral load in infected cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

Study 1: Anticancer Activity

A study assessed the cytotoxicity of various 1,3,4-thiadiazole derivatives against different cancer cell lines (PC3, HT29, SKNMC) using the MTT assay. Results indicated that nitro-containing derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, the synthesized compounds were tested against 15-lipoxygenase. The results highlighted that methoxylated derivatives were particularly potent inhibitors, suggesting their potential as anticancer agents .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
This compoundContains thiadiazole and pyridineAnti-HIV and anticancer properties
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamideSimilar thiadiazole structureDifferent carboxamide position
6-amino-pyrimidine derivativesPyrimidine coreVaries in substituents affecting activity

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise molecular targets and pathways influenced by this compound.
  • Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.

Q & A

Q. What are the standard synthetic routes for N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic acyl substitution, where 5-butyl-1,3,4-thiadiazol-2-amine reacts with pyridine-4-carbonyl chloride. Key variables include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., triethylamine). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to maximize yield (>75%) and purity (HPLC >95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • NMR : Aromatic protons (δ 7.5–8.5 ppm for pyridine) and thiadiazole C-H (δ 8.1–8.3 ppm).
  • IR : Amide C=O stretch (~1650 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₃H₁₄N₄OS). X-ray crystallography (via SHELXL) resolves bond lengths and angles .

Q. How is the compound’s preliminary biological activity assessed in drug discovery?

Initial screening includes:

  • Enzyme inhibition assays : IC₅₀ determination against kinases or proteases.
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during thiadiazole functionalization?

Conflicting reactivity (e.g., sulfonation vs. oxidation) is addressed by:

  • Controlled reaction conditions : Use of mild oxidants (e.g., H₂O₂) at 0°C to favor sulfoxide over sulfone formation.
  • Analytical cross-validation : HPLC-MS and ¹H NMR to track intermediate species .

Q. How does X-ray crystallography with SHELX software elucidate conformational dynamics?

SHELXL refines high-resolution crystal structures to map intramolecular interactions (e.g., hydrogen bonding between amide N-H and pyridine N). Thermal ellipsoid analysis reveals flexibility in the butyl chain, impacting ligand-receptor docking .

Q. What methodologies identify the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Michaelis-Menten plots to determine competitive/non-competitive inhibition.
  • Docking simulations (AutoDock Vina) : Binding affinity calculations for the thiadiazole-pyridine scaffold in ATP-binding pockets (e.g., EGFR kinase) .

Q. How are stability challenges addressed under physiological conditions?

  • pH-dependent degradation studies : HPLC monitoring at pH 1–10 to identify labile bonds (e.g., amide hydrolysis at pH <3).
  • Microsomal stability assays : Liver microsomes assess metabolic resistance, guiding prodrug modifications .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

  • QSAR models : MLR analysis of substituent effects (e.g., alkyl chain length on bioavailability).
  • MD simulations : Free-energy perturbation (FEP) to evaluate hydrophobic interactions in the thiadiazole domain .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological potency across studies?

Variability in IC₅₀ values may arise from:

  • Assay conditions : Differences in ATP concentrations (kinase assays) or serum content (cell-based assays).
  • Compound purity : HPLC validation ensures >98% purity to exclude inactive byproducts .

Q. What experimental designs validate conflicting crystallographic data on ligand binding modes?

  • Multi-temperature crystallography : Resolve ambiguous electron density for flexible moieties.
  • Isothermal titration calorimetry (ITC) : Compare binding thermodynamics with structural predictions .

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